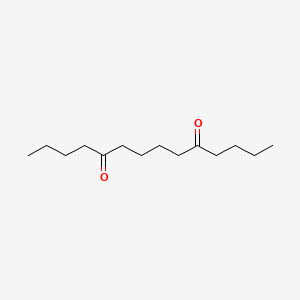
5,10-Tetradecanedione
Cat. No. B8602059
Key on ui cas rn:
29210-62-6
M. Wt: 226.35 g/mol
InChI Key: WNCYTRCYINWVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05964919
Procedure details


To the stirring slurry of Zn* in THF was added 1,4-dibromobutane (1.186 g, 5.495 mmol) via disposable syringe. The reaction mixture became slightly warm and stirring was continued for 8 hours. The stirring was then stopped and the excess zinc was allowed to settle for 8 hours. The light brown solution of the bis-organozinc halide reagent was carefully transferred to a solution of CUCN (0.10 g, 1.1 mmol) and dry THF under argon. The resulting solution was stirred for 10 min. and valeroyl chloride (1.40 g, 11.6 mmol) was added by disposable syringe. The reaction was stirred overnight, slowly warming to room temperature. The reaction mixture was then quenched by addition to 30 ml 3M HCl. The organic layer was taken up in 20 ml ether and the aqueous layer was extracted two times, using 20 ml ether each time. The combined organics were washed consecutively with 20 ml each of saturated sodium bicarbonate, water, and brine. The organics were dried over anhydrous magnesium sulfate, filtered, and concentrated. 5,10-tetradecandione (1.11 g, 4.90 mmol) was isolated from silica gel using ethyl acetate/hexanes (1:4) as the eluent system.
[Compound]
Name
organozinc halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5]Br.[C:7](Cl)(=[O:12])[CH2:8][CH2:9][CH2:10][CH3:11]>C1COCC1.[Zn]>[CH3:2][CH2:3][CH2:4][CH2:5][C:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH2:11][C:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH3:11]
|
Inputs


Step One
[Compound]
|
Name
|
organozinc halide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1.186 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture became slightly warm
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to settle for 8 hours
|
|
Duration
|
8 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred for 10 min.
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then quenched by addition to 30 ml 3M HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted two times
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed consecutively with 20 ml each of saturated sodium bicarbonate, water, and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCC(CCCCC(CCCC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.9 mmol | |
| AMOUNT: MASS | 1.11 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

